molecular formula C8H9N3S B15425399 [(2-Azidoethyl)sulfanyl]benzene CAS No. 106118-84-7

[(2-Azidoethyl)sulfanyl]benzene

Cat. No.: B15425399
CAS No.: 106118-84-7
M. Wt: 179.24 g/mol
InChI Key: LAEBSQSRRMJULV-UHFFFAOYSA-N
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Description

[(2-Azidoethyl)sulfanyl]benzene is a specialized organic compound that incorporates both a sulfide (thioether) linker and a terminal azide functional group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for Click Chemistry reactions. The azide group readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming a stable 1,2,3-triazole linkage. This reaction is highly favored in bioconjugation for labeling biomolecules and in polymer science for creating novel functional materials. The ethylsulfanyl bridge provides flexibility and a potential point of attachment to other molecular systems, such as benzene rings that can be further functionalized via electrophilic aromatic substitution . Researchers can utilize this compound as a crosslinker or a precursor in the synthesis of more complex molecules for applications in chemical biology, materials science, and pharmaceutical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

106118-84-7

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-azidoethylsulfanylbenzene

InChI

InChI=1S/C8H9N3S/c9-11-10-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

LAEBSQSRRMJULV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [(2-Azidoethyl)sulfanyl]benzene with analogous compounds described in , focusing on molecular structure, physical properties, and reactivity. Key differences arise from variations in substituent chain length, electronic effects, and azide positioning.

Compound Molecular Formula Physical State Substituents Key Spectral Data Reactivity Notes
[(2-Azidoethyl)sulfanyl]benzene C₈H₉N₃S Not reported -S-CH₂CH₂-N₃ (azide on ethyl chain) IR: Expected N₃ stretch ~2100 cm⁻¹; ¹H NMR: δ 3.5–3.7 (CH₂-N₃), δ 7.2–7.6 (Ar-H) High CuAAC efficiency due to flexible azide group
2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (2e) C₁₀H₁₃N₃S Colorless liquid -S-CH₂CH₃, -CH₂-N₃, -CH₃ (para) IR: 2098 cm⁻¹ (N₃); ¹H NMR: δ 1.24 (t, CH₃), δ 3.72 (s, CH₂-N₃), δ 7.35 (s, Ar-H) Moderate steric hindrance from methyl group
2-(Azidomethyl)-4-chloro-1-[(phenylmethyl)sulfanyl]benzene (2h) C₁₄H₁₂ClN₃S Yellow oil -S-CH₂C₆H₅, -CH₂-N₃, -Cl (para) IR: 2102 cm⁻¹ (N₃); ¹H NMR: δ 4.43 (s, CH₂-N₃), δ 7.2–7.5 (Ar-H) Enhanced lipophilicity due to benzyl group
1-(Azidomethyl)-4-methoxy-2-[(phenylmethyl)sulfanyl]benzene (2i) C₁₅H₁₅N₃OS Colorless oil -S-CH₂C₆H₅, -CH₂-N₃, -OCH₃ (para) IR: 2095 cm⁻¹ (N₃); ¹H NMR: δ 3.83 (s, OCH₃), δ 4.49 (s, CH₂-N₃) Electron-donating methoxy group stabilizes aryl ring

Key Structural and Functional Differences:

Azidomethyl derivatives (e.g., 2e) exhibit higher steric hindrance, which may reduce reaction rates in CuAAC compared to ethyl-linked azides .

Methoxy groups (e.g., 2i) enhance ring stabilization but may compete with azide reactivity in certain transformations .

Physical Properties :

  • Ethyl-linked azides (e.g., [(2-Azidoethyl)sulfanyl]benzene) are expected to have lower volatility than methyl-linked analogs (e.g., 2e ) due to increased molecular weight and chain length.
  • Benzyl-substituted compounds (e.g., 2h , 2i ) exhibit higher lipophilicity, making them more suitable for hydrophobic media applications .

Q & A

How can researchers optimize the synthesis of [(2-Azidoethyl)sulfanyl]benzene to improve yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or azide transfer reactions. For example, reacting (2-bromoethyl)sulfanylbenzene with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO at 50–60°C under inert atmosphere (N₂/Ar) can introduce the azide group. Key factors include:

  • Reaction time: Prolonged heating (5–7 days) ensures complete substitution while avoiding azide decomposition .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (acetone/petroleum ether) removes unreacted precursors .
  • Safety: Azides are shock-sensitive; use low-temperature distillation and avoid metal catalysts .

What click chemistry applications are feasible with the azide group in [(2-Azidoethyl)sulfanyl]benzene?

Answer:
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, useful for:

  • Bioconjugation: Attaching biomolecules (e.g., proteins, DNA) via alkyne-functionalized probes .
  • Polymer functionalization: Creating crosslinked networks or surface-modified materials .
  • Mechanistic studies: Tracking reaction pathways using fluorescent or isotopic labels .
    Note: Use Cu(I) catalysts (e.g., TBTA ligands) to enhance reaction rates and regioselectivity .

Which techniques are most effective for characterizing [(2-Azidoethyl)sulfanyl]benzene’s structure?

Answer:

  • X-ray crystallography: Resolves bond lengths/angles and confirms sulfanyl-azide spatial arrangement (e.g., SHELX for refinement) .
  • DFT calculations: Predict vibrational frequencies (FT-IR) and HOMO-LUMO gaps (B3LYP/6-311G(d)) for comparison with experimental data .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC (δ ~2.8 ppm for SCH₂, δ ~3.5 ppm for N₃CH₂) .
    • IR: Confirm azide presence via asymmetric stretching (~2100 cm⁻¹) .

How can DFT calculations aid in understanding the electronic properties of [(2-Azidoethyl)sulfanyl]benzene?

Answer:

  • HOMO-LUMO analysis: Predicts reactivity (e.g., nucleophilic azide vs. electrophilic benzene ring). A narrow gap (~4.5 eV) suggests potential for charge-transfer complexes .
  • Molecular electrostatic potential (MEP): Identifies nucleophilic (azide) and electrophilic (sulfanyl) sites for reaction planning .
  • Vibrational modes: Validate experimental FT-IR data by simulating stretching/bending frequencies .
    Software recommendation: Gaussian 09 with B3LYP functional and 6-311G(d) basis set .

What are the stability concerns for [(2-Azidoethyl)sulfanyl]benzene under various experimental conditions?

Answer:

  • Thermal stability: Decomposes above 100°C; store at –20°C in amber vials .
  • Light sensitivity: UV exposure may degrade the azide group; use light-protected reactors .
  • Solvent compatibility: Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis. Use anhydrous THF or DCM .

What reaction mechanisms are involved in the nucleophilic substitutions of [(2-Azidoethyl)sulfanyl]benzene?

Answer:

  • Azide displacement: React with alkynes (CuAAC) or phosphines (Staudinger reaction) to form triazoles or iminophosphoranes, respectively .
  • Sulfanyl group reactivity: Participate in oxidation (H₂O₂ → sulfoxide) or alkylation (RX → thioethers) .
    Mechanistic studies: Monitor intermediates via LC-MS or in-situ NMR .

How to address challenges in crystallizing [(2-Azidoethyl)sulfanyl]benzene for X-ray analysis?

Answer:

  • Solvent selection: Slow evaporation of acetone/petroleum ether (1:3) promotes monoclinic crystal growth .
  • Temperature control: Gradual cooling (0.5°C/min) reduces lattice defects .
  • Software tools: Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

Has [(2-Azidoethyl)sulfanyl]benzene shown biological activity relevant to drug discovery?

Answer:
While direct studies are limited, structural analogs exhibit:

  • Antimicrobial activity: Sulfanyl-triazole derivatives inhibit Staphylococcus aureus (MIC ~8 µg/mL) .
  • Anticancer potential: Azide-containing compounds induce apoptosis in HeLa cells via ROS generation .
    Screening recommendations: Use MTT assays and molecular docking (PDB: 1M17) to evaluate efficacy .

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